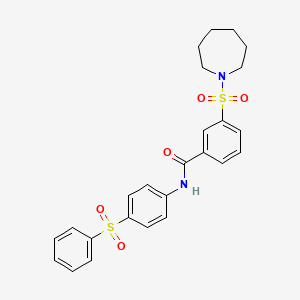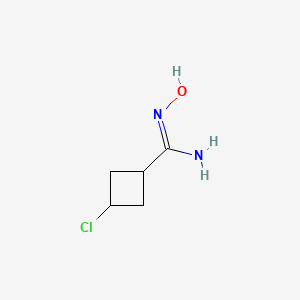
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenylethyl group, a thiophene sulfonamide moiety, and a thiazole carboxamide framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of thiourea derivatives with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the interaction of sulfonamide groups with biological targets, aiding in the understanding of enzyme inhibition and receptor binding.
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials with specific desired properties.
作用機序
The mechanism by which N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the natural substrates, thereby disrupting their normal function. The phenylethyl group may enhance the binding affinity and specificity of the compound to its target.
類似化合物との比較
N-(1-phenylethyl)acetamide: A simpler compound with a similar phenylethyl group but lacking the thiazole and sulfonamide moieties.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents and functional groups.
Sulfonamide drugs: Medicinal compounds containing sulfonamide groups used in the treatment of bacterial infections.
Uniqueness: N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide stands out due to its combination of the phenylethyl group, thiazole ring, and sulfonamide moiety, which collectively contribute to its unique chemical and biological properties.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific disciplines. Its potential in drug development and industrial applications continues to drive research and innovation in the field.
特性
IUPAC Name |
N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-11(12-6-3-2-4-7-12)17-15(20)13-10-24-16(18-13)19-25(21,22)14-8-5-9-23-14/h2-11H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWUULRKTUUBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine](/img/structure/B2913518.png)

![2-{[1,1'-biphenyl]-4-yl}-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2913520.png)
![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)
![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

